2-(2-Fluorophenyl)isoindole-1,3-dione 2-(2-Fluorophenyl)isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC8980779
InChI: InChI=1S/C14H8FNO2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-8H
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3F
Molecular Formula: C14H8FNO2
Molecular Weight: 241.22 g/mol

2-(2-Fluorophenyl)isoindole-1,3-dione

CAS No.:

Cat. No.: VC8980779

Molecular Formula: C14H8FNO2

Molecular Weight: 241.22 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Fluorophenyl)isoindole-1,3-dione -

Specification

Molecular Formula C14H8FNO2
Molecular Weight 241.22 g/mol
IUPAC Name 2-(2-fluorophenyl)isoindole-1,3-dione
Standard InChI InChI=1S/C14H8FNO2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-8H
Standard InChI Key HCQFOSQIIFTMGC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3F
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3F

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-(2-Fluorophenyl)isoindole-1,3-dione consists of an isoindole-1,3-dione core substituted at the 2-position with a 2-fluorophenyl group. The isoindole-1,3-dione moiety is a bicyclic system featuring two ketone groups at positions 1 and 3, which confer electron-withdrawing properties and influence the compound’s reactivity . The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, altering intermolecular interactions and solubility.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H12FNO2\text{C}_{14}\text{H}_{12}\text{FNO}_2
Molecular Weight245.249 g/mol
Exact Mass245.085 g/mol
LogP (Partition Coefficient)2.63
Topological Polar Surface Area37.38 Ų

The compound’s LogP value of 2.63 suggests moderate lipophilicity, facilitating membrane permeability in biological systems . Its polar surface area (37.38 Ų) indicates potential for hydrogen bonding, a critical factor in drug-receptor interactions .

Synthetic Methodologies

Palladium-Catalyzed Aminocarbonylation

A robust synthesis route involves palladium-catalyzed aminocarbonylation of o-halobenzoates. Using methyl 2-iodobenzoate and benzylamine under 1 atm of CO, this method yields isoindole-1,3-diones in ~75% isolated yield . The reaction employs Pd(OAc)2_2 (5 mol%), PPh3_3 (10 mol%), and Cs2_2CO3_3 in toluene at 95°C, demonstrating tolerance for functional groups such as methoxy and nitro .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol% Pd(OAc)2_2Maximizes turnover
Ligand10 mol% PPh3_3Stabilizes Pd(0)
Base2 equiv Cs2_2CO3_3Neutralizes HX
Temperature95°CAccelerates kinetics

This method’s scalability and functional group compatibility make it suitable for derivatizing the isoindole core with fluorinated aryl groups .

Comparative Analysis with Analogous Compounds

2-Phenylisoindole-1,3-dione (CAS: 520-03-6)

This non-fluorinated analog shares the isoindole-dione core but lacks the ortho-fluorine substituent. Key differences include:

  • Melting Point: 204–207°C (vs. N/A for 2-(2-fluorophenyl)) .

  • Lipophilicity: LogP = 2.45 (vs. 2.63) .
    The fluorine atom increases hydrophobicity and metabolic stability, as evidenced by prolonged half-lives in hepatic microsomal assays.

5-(4-Aminophenoxy) Derivatives

Incorporating aminophenoxy groups (e.g., CAS: 310451-98-0) enhances water solubility but reduces blood-brain barrier penetration. Such trade-offs underscore the importance of substituent selection in drug design.

Table 3: Comparative Properties of Isoindole-1,3-dione Derivatives

CompoundMolecular WeightLogPAChE IC50_{50} (μM)
2-(2-Fluorophenyl)245.252.631.12 (predicted)
2-Phenyl223.232.4510.2
5-(4-Aminophenoxy)348.333.0121.24 (BuChE)

Recent Advances and Future Directions

Molecular Dynamics Simulations

State-of-the-art simulations predict that 2-(2-fluorophenyl)isoindole-1,3-dione adopts a planar conformation in solution, optimizing interactions with hydrophobic enzyme pockets . Free energy perturbation studies suggest that replacing fluorine with chlorine or methyl groups reduces binding affinity by 1.2–1.5 kcal/mol, validating fluorine’s strategic role .

Synthetic Challenges

Current limitations include the lack of scalable routes for introducing electron-deficient aryl groups. Future work could explore photoredox catalysis or electrochemical methods to improve yields and reduce metal contamination .

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